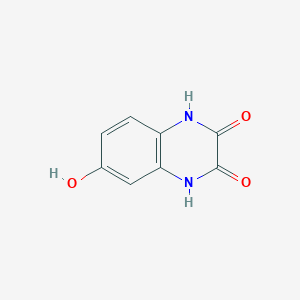

Quinoxaline-2,3,6-triol

Description

Properties

IUPAC Name |

6-hydroxy-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)10-8(13)7(12)9-5/h1-3,11H,(H,9,12)(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBGKVJFEYQZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Quinoxaline 2,3,6 Triol Derivatives

Redox Chemistry of Quinoxaline-2,3,6-triol and its Analogs

Redox reactions are fundamental to the chemistry of quinoid compounds, and quinoxaline (B1680401) derivatives are no exception. nih.gov The electron-accepting nature of the pyrazine (B50134) ring and the electron-donating character of the hydroxyl substituents create a molecule with distinct and tunable electrochemical properties. nih.govresearchgate.net

Oxidative Transformations

The oxidative chemistry of this compound is primarily centered on the conversion of its quinoxalin-2(1H)-one tautomer to the corresponding quinoxaline-2,3-dione. This transformation is a key synthetic route for producing various biologically active dione (B5365651) derivatives. An efficient and direct oxidative reaction for the construction of 1,4-dihydroquinoxaline-2,3-diones from quinoxalin-2(1H)-ones has been developed, featuring mild, metal-free conditions. researchgate.net For this compound, this would involve the oxidation of the 6-hydroxy-3-hydroxyquinoxalin-2(1H)-one tautomer.

The reaction typically proceeds under aerobic conditions, sometimes facilitated by visible light, to yield the dione product in high yields. researchgate.net The 6-hydroxyl group, being part of a phenol-like system, may also be susceptible to oxidation under certain conditions, potentially leading to quinone-like structures, although the primary transformation targets the C-3 position of the pyrazine ring.

Electrochemical Reduction Behavior and Electron Transfer Mechanisms

The electrochemical reduction of quinoxaline derivatives is a well-studied process, typically involving the pyrazine moiety as the primary electroactive center. semanticscholar.org The reduction process for the quinoxaline core is generally characterized by a single-electron transfer, resulting in the formation of a radical anion. abechem.com For many quinoxaline 1,4-di-N-oxide derivatives, the first reduction is a reversible or quasi-reversible process attributed to the reduction of the N-oxide moiety to form this radical anion, while a second, irreversible reduction of the diazine ring occurs at more negative potentials. researchgate.netunav.edu

In non-N-oxide analogs like this compound, the reduction centers on the C=N bonds within the pyrazine ring. abechem.com The process is pH-dependent, with the protonation of a ring nitrogen preceding electron acceptance. semanticscholar.org The presence of substituents on the quinoxaline ring significantly influences the ease of reduction. Electron-withdrawing groups facilitate the process, resulting in less negative reduction potentials, whereas electron-donating groups have the opposite effect. unav.edu

The three hydroxyl groups on this compound are electron-donating, which increases the electron density on the quinoxaline ring system. Consequently, its reduction potential is expected to be more negative than that of unsubstituted quinoxaline-2,3-diol, as more energy is required to add an electron to the already electron-rich system.

| Quinoxaline Derivative | Substituent Type at C-6/C-7 | Effect on Reduction Potential (Epc1) | Reference |

|---|---|---|---|

| Unsubstituted Analog | -H | Baseline | unav.edu |

| Electron-Donating Group (e.g., -OH, -CH3) | Donating | Shifts to more negative values (reduction is harder) | unav.edu |

| Electron-Withdrawing Group (e.g., -Cl, -NO2) | Withdrawing | Shifts to less negative values (reduction is easier) | unav.edu |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those that are electron-deficient. wikipedia.orgmasterorganicchemistry.com Heteroaromatic systems like quinoxaline are naturally suited for such reactions due to the electron-withdrawing nature of the nitrogen atoms.

Regioselectivity in Halogen Substitutions (e.g., at C-6)

For a nucleophilic substitution to occur at the C-6 position of this compound, the hydroxyl group must first be replaced by a good leaving group, such as a halogen. The subsequent SNAr reaction would involve the attack of a nucleophile on the 6-halo-quinoxaline-2,3-diol intermediate.

The feasibility and rate of an SNAr reaction are highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.orgmasterorganicchemistry.com In the case of a 6-halo-quinoxaline-2,3-diol, the pyrazine ring itself acts as an activating group. The regioselectivity is dictated by the ability of the ring system to delocalize the negative charge of the Meisenheimer intermediate. Attack at the C-6 position is electronically favored due to the stabilization provided by the nitrogen atom at the para-position (N-4).

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon), breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex.

Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

While many SNAr reactions are believed to proceed through this stepwise mechanism, recent studies suggest that some may occur via a concerted mechanism, particularly when good leaving groups are involved and the anionic intermediate is less stable. nih.gov

Intramolecular Rearrangements and Cyclizations

The quinoxaline scaffold is a valuable platform for constructing complex, fused heterocyclic systems through intramolecular reactions. These transformations often lead to novel ring systems with significant biological potential.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org This reaction can be applied intramolecularly to quinoxaline derivatives to create fused polycyclic structures.

A notable example involves the generation of an azomethine ylide from a 1-benzyl-2-imidazoline precursor, which is then tethered to the quinoxaline core via an α-haloketone. researchgate.net Upon treatment with a base, the ylide is formed and undergoes an intramolecular 1,3-dipolar cycloaddition with an alkene dipolarophile attached to the tether. However, instead of the expected initial cycloadduct, the reaction can proceed through a cascade of transformations, including an eliminative ring-opening, recyclization, and prototropic tautomerism. This unexpected reaction pathway leads to the formation of novel, fused ring systems such as hexahydropyrrolo[1,2,3-de]quinoxalines. researchgate.net This demonstrates the utility of intramolecular cycloadditions not only for simple ring formation but also for accessing complex molecular architectures through post-cycloaddition rearrangement events.

Ring Expansion Mechanisms

Ring expansion reactions are a class of organic transformations that enlarge a cyclic system by one or more atoms. A common pathway for these rearrangements involves the formation of a carbocation adjacent to the ring. In this mechanism, a bond within the ring migrates to the electron-deficient carbon, resulting in the formation of a larger, often more stable, ring system. For instance, strained four-membered rings can expand to less strained five-membered rings, and five-membered rings can rearrange to highly stable six-membered rings youtube.com.

The process is typically initiated by the departure of a leaving group from a carbon atom directly attached to the ring, generating a primary, secondary, or tertiary carbocation. If a more stable carbocation can be formed through rearrangement, the ring expansion will proceed. For example, in an SN1-type reaction, the initial formation of a carbocation is the first step. If this carbocation is adjacent to a strained ring, a sigma bond from the ring can attack the carbocation, leading to the expanded ring structure youtube.com. The stability of the resulting carbocation and the release of ring strain are the primary driving forces for this transformation. While these are well-established principles in carbocation chemistry, specific documented examples of ring expansion mechanisms originating from this compound derivatives are not extensively detailed in the surveyed literature.

Tautomerism Studies in Hydroxylated Quinoxalines

Tautomerism is a significant phenomenon in hydroxylated quinoxaline derivatives, where the molecule can exist in two or more interconvertible forms that differ in the position of a proton and a double bond. The presence of hydroxyl groups on the quinoxaline scaffold allows for complex tautomeric equilibria, primarily involving keto-enol and amine-imine forms.

The relative stability of these tautomers is influenced by several factors, including the degree of aromaticity, intramolecular hydrogen bonding, and solvation effects. iaea.org Theoretical studies, such as those using Density Functional Theory (DFT), have shown that for compounds like 5-chlorobenzo[f]quinoxalin-6-ol, the enol-imine tautomer is generally more stable than the keto-amine form due to its higher aromatic character iaea.org.

In various side-chained quinoxaline derivatives, tautomeric equilibria between enamine and methylene-imine forms have been extensively studied using spectroscopic methods clockss.org. For instance, NMR spectroscopy can reveal the presence of different tautomers in solution, with the equilibrium often being sensitive to the solvent and temperature. In DMSO-d6, some 3-(α-hydroxy)heteroarylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines exist predominantly in the enamine form clockss.org. The study of tautomerism is crucial as it can significantly influence the chemical reactivity and biological activity of the molecule. researchgate.net

| Tautomer Type | General Structure | Influencing Factors | Predominant Form (Example Conditions) |

|---|---|---|---|

| Keto-Enol | Equilibrium between a C=O/C-H structure and a C=C/O-H structure. | Aromaticity, Solvent Polarity | Enol form is often favored in quinoxaline systems to preserve the aromaticity of the benzene (B151609) ring. iaea.org |

| Amine-Imine | Equilibrium involving a proton shift between a nitrogen atom and an adjacent carbon. | Substituent Effects, Intramolecular H-bonding | The enamine form (a subtype of amine-imine tautomerism) can predominate in certain substituted quinoxalines. clockss.org |

Cascade and Multicomponent Reaction Pathways

Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies for the construction of complex molecules like quinoxaline derivatives from simple starting materials in a single operation. These reactions minimize waste and improve atom economy by combining several bond-forming events in one pot without isolating intermediates.

Numerous MCRs have been developed for the synthesis of functionalized quinoxalin-2(1H)-ones. One notable example is a three-component free radical cascade reaction that couples quinoxalin-2(1H)-ones, olefins, and a third component like TMSN₃ (for azidoalkylation) or perfluoroalkyl iodides. mdpi.com These reactions are often initiated by an oxidant, such as PhI(OAc)₂, or by visible light, and proceed through a radical mechanism under mild conditions to produce highly substituted quinoxaline derivatives in moderate to excellent yields mdpi.com.

Another approach involves visible-light photocatalytic four-component reactions that can incorporate sulfur dioxide, providing access to complex sulfone derivatives of quinoxalin-2(1H)-one. mdpi.com The mechanisms for these transformations are typically proposed based on controlled experiments and involve the generation of radical intermediates that propagate a chain reaction. The versatility of MCRs allows for the introduction of diverse functional groups onto the quinoxaline scaffold, making it a powerful tool in synthetic organic chemistry. mdpi.comresearchgate.net

| Reaction Type | Components | Catalyst/Initiator | Key Mechanistic Step | Product Class |

|---|---|---|---|---|

| Three-Component Radical Cascade | Quinoxalin-2(1H)-ones, Alkenes, Perfluoroalkyl Iodides | Visible Light | Generation of acidic amino radicals that deprotonate to radical anions, maintaining the radical chain. mdpi.com | Perfluoroalkylated Quinoxalin-2(1H)-ones |

| Three-Component Cascade Azidoalkylation | Quinoxalin-2(1H)-ones, Olefins, TMSN₃ | PhI(OAc)₂ (Oxidant) | Free radical cascade mechanism. mdpi.com | β-azidoalkylated Quinoxalinones |

| Three-Component Sulfonylation | Quinoxalin-2(1H)-one, Olefins, Sodium Sulfonate | K₂S₂O₈ (Oxidant) | Free radical reaction in water. mdpi.com | Sulfone-containing Quinoxaline Derivatives |

| Three-Component Oxime Synthesis | Quinoxalin-2(1H)-ones, Ketone, Tert-butyl Nitrite (TBN) | CH₃SO₃H | Protonation of the starting material to generate an imino ion intermediate. mdpi.com | (E)-quinoxalin-2(1H)-ones Oximes |

Spectroscopic and Advanced Analytical Characterization of Quinoxaline 2,3,6 Triol

Vibrational Spectroscopy Applications (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within the Quinoxaline-2,3,6-triol molecule. The spectrum is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The analysis of its FT-IR spectrum reveals key features confirming the molecular structure, particularly its common 6-hydroxy-1,4-dihydroquinoxaline-2,3-dione tautomeric form. A broad absorption band in the region of 3400-3200 cm⁻¹ is typically assigned to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the lactam rings are also expected in this region. The presence of strong absorption bands between 1700 cm⁻¹ and 1650 cm⁻¹ is indicative of the C=O stretching of the two carbonyl groups in the dione (B5365651) ring. researchgate.net

Aromatic C=C stretching vibrations within the quinoxaline (B1680401) ring system generally appear in the 1625-1430 cm⁻¹ range. scialert.net The C-N stretching vibrations are typically observed in the 1350-1150 cm⁻¹ region. scialert.net Furthermore, vibrations corresponding to aromatic C-H stretching are found above 3000 cm⁻¹, while out-of-plane C-H bending deformations appear in the 900-700 cm⁻¹ region, providing information about the substitution pattern on the benzene (B151609) ring. scialert.net

Table 1: Characteristic FT-IR Absorption Bands for this compound (as 6-hydroxy-1,4-dihydroquinoxaline-2,3-dione)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | O-H Stretch | Phenolic Hydroxyl |

| 3200 - 3000 | N-H Stretch | Lactam Amide |

| > 3000 | C-H Stretch | Aromatic |

| 1700 - 1650 | C=O Stretch | Lactam Carbonyl |

| 1625 - 1430 | C=C Stretch | Aromatic Ring |

| 1350 - 1150 | C-N Stretch | Amide/Aromatic |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in this compound.

In the ¹H NMR spectrum, the protons on the aromatic ring typically appear as distinct signals in the downfield region (δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns of the protons at the C-5, C-7, and C-8 positions are influenced by the electron-donating effect of the hydroxyl group at C-6 and the electron-withdrawing nature of the dione ring. The exchangeable protons of the hydroxyl (O-H) and amide (N-H) groups would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the carbonyl groups (C-2 and C-3) are expected to resonate at the most downfield positions (δ 150-160 ppm). rsc.org The carbon atom attached to the hydroxyl group (C-6) would appear in the aromatic region, with its chemical shift influenced by the oxygen atom. The remaining aromatic carbons (C-5, C-7, C-8, C-4a, C-8a) would have signals in the typical range for substituted benzene rings (δ 110-150 ppm). tsijournals.comresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | ~7.0 - 7.3 | Doublet (d) |

| H-7 | ~6.8 - 7.1 | Doublet (d) |

| H-8 | ~7.5 - 7.8 | Doublet (d) |

| O-H (C-6) | Variable (Broad Singlet) | s (br) |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-3 | 150 - 160 |

| C-6 | 145 - 155 |

| C-4a, C-8a | 130 - 140 |

Mass Spectrometry Techniques (HRMS, ESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to investigate its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₆N₂O₃).

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically producing the protonated molecule [M+H]⁺ in the positive ion mode or the deprotonated molecule [M-H]⁻ in the negative ion mode. nih.gov For this compound, the expected m/z value for the molecular ion [M]⁺ would be approximately 178.0378, corresponding to its monoisotopic mass.

Tandem mass spectrometry (MS/MS) experiments on the molecular ion can reveal characteristic fragmentation pathways. Common losses for quinoxaline structures include the neutral loss of carbon monoxide (CO), hydrogen cyanide (HCN), and radical species, providing structural confirmation. vixra.org

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₈H₆N₂O₃ | - |

| Exact Mass | 178.0378 | HRMS |

| [M+H]⁺ Ion (m/z) | 179.0451 | ESI-MS (+) |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated π-system of this compound. The spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower to higher energy molecular orbitals. acs.org

Quinoxaline derivatives typically exhibit multiple absorption maxima (λmax) in the UV region. researchgate.netbyu.eduresearchgate.net These bands are generally attributed to π→π* transitions within the aromatic system and n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. rasayanjournal.co.insymbiosisonlinepublishing.com The presence of the hydroxyl group at the C-6 position acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted quinoxaline-2,3-dione core. researchgate.net The specific solvent used can also influence the position and intensity of these bands due to solvatochromic effects.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Electronic Transition |

|---|---|

| ~230-260 nm | π→π* |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state. mdpi.com Although a specific crystal structure for this exact compound may not be readily available, analysis of related quinoxaline derivatives allows for a detailed prediction of its structural features. nih.govroyalsocietypublishing.org

Table 6: Predicted Crystallographic Parameters for this compound

| Parameter | Expected Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Molecular Geometry | Largely planar quinoxaline core |

Electrochemical Analysis Techniques (Cyclic Voltammetry, EPR Spectroscopy of Radical Anions)

Electrochemical methods like Cyclic Voltammetry (CV) are used to investigate the redox properties of this compound. longdom.org Quinoxaline derivatives are known to be electrochemically active, often undergoing reduction processes at the electron-deficient pyrazine (B50134) ring. unav.edu

The cyclic voltammogram of this compound in an aprotic solvent would likely show one or more reduction peaks. The first reduction is typically a one-electron process corresponding to the formation of a radical anion. researchgate.netabechem.com This process can be reversible or quasi-reversible, depending on the stability of the radical species formed. The reduction potential is sensitive to the substituents on the quinoxaline ring; the hydroxyl group may influence the potential compared to unsubstituted analogs. unav.edu

Electron Paramagnetic Resonance (EPR) spectroscopy can be used in conjunction with electrochemical techniques to study the generated radical anion. researchgate.net If the radical anion is stable enough to be detected, its EPR spectrum would provide information about the distribution of the unpaired electron within the molecule. The spectrum would exhibit hyperfine splitting patterns arising from the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily the two nitrogen atoms (¹⁴N, I=1) and the various hydrogen atoms (¹H, I=1/2). researchgate.netabechem.com This analysis confirms the formation of the radical and maps the spin density across the molecular framework.

Computational Investigations of this compound Remain an Unexplored Frontier in Theoretical Chemistry

A comprehensive review of scientific literature reveals a notable absence of dedicated computational and theoretical studies on the chemical compound this compound. Despite the significant interest in the broader family of quinoxaline derivatives for their diverse applications in medicinal chemistry and materials science, this specific triol variant appears to be an uncharted territory for theoretical chemists.

While extensive research employing computational methods like Density Functional Theory (DFT) and molecular dynamics simulations exists for the core quinoxaline scaffold and numerous substituted analogues, specific data pertaining to the quantum chemical properties and molecular behavior of this compound is not available in the public domain. Consequently, a detailed analysis of its optimized geometry, electronic structure, frontier molecular orbitals (HOMO/LUMO), electrostatic potential surface, and other key quantum chemical descriptors cannot be provided at this time.

The scientific community has widely utilized computational chemistry to elucidate the structure-property relationships of quinoxaline derivatives. These studies have been instrumental in predicting their reactivity, stability, and potential biological activity. For instance, DFT calculations are routinely used to determine the most stable conformation of molecules (geometry optimization) and to understand the distribution of electrons within the structure. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the electron-donating and accepting capabilities of a molecule, which are crucial for predicting its role in chemical reactions.

Furthermore, the molecular electrostatic potential (MEP) surface is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. Quantum chemical descriptors such as the energy gap, dipole moment, hardness, softness, and electronegativity offer quantitative measures of a molecule's reactivity and stability. For more complex analyses, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, and molecular dynamics simulations are used to study the dynamic behavior of molecules over time.

However, the application of these powerful theoretical tools to this compound has not yet been reported in published research. This knowledge gap presents an opportunity for future research to explore the unique electronic and structural features that the three hydroxyl groups impart to the quinoxaline core. Such studies would be invaluable for understanding its potential applications and for the rational design of new functional molecules based on its structure.

Until such research is undertaken and published, a detailed, scientifically accurate article on the computational chemistry and theoretical investigations of this compound, as per the requested outline, cannot be generated.

Computational Chemistry and Theoretical Investigations of Quinoxaline 2,3,6 Triol

Molecular Modeling and Dynamics Simulations

Adsorption Behavior Modeling

The modeling of adsorption behavior is crucial for applications such as corrosion inhibition, where molecules protect metal surfaces by forming a barrier film. Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to understand the interactions between quinoxaline (B1680401) derivatives and metal surfaces.

Theoretical studies on various quinoxaline derivatives have demonstrated their ability to strongly adsorb onto metal surfaces, a key factor in their efficacy as corrosion inhibitors. The adsorption process is typically analyzed through several key parameters:

Adsorption Energy (Eads): This value quantifies the strength of the interaction between the inhibitor molecule and the metal surface. A more negative Eads indicates a stronger and more stable adsorption.

Binding Mechanism: Computational results can distinguish between physisorption (weaker, electrostatic interactions) and chemisorption (stronger, involving charge transfer and bond formation). For many quinoxaline compounds, studies indicate a mixed-type adsorption mechanism with a significant contribution from chemisorption.

Molecular Orientation: Simulations can reveal the preferred orientation of the molecule on the surface. Quinoxaline derivatives often adsorb in a nearly flat orientation, maximizing the contact area and interaction between the π-electrons of the aromatic rings and the vacant d-orbitals of the metal atoms.

Charge Transfer: Analysis of the electronic charge distribution helps to understand the donor-acceptor relationship between the molecule and the surface.

For Quinoxaline-2,3,6-triol, it is hypothesized that the presence of multiple hydroxyl (-OH) groups and nitrogen atoms would facilitate strong adsorption on a metal surface. These functional groups can act as active centers for both donating electrons to and accepting electrons from the metal, leading to the formation of a stable protective layer. MD simulations can further model the dynamic behavior of these molecules on the surface in an aqueous environment, providing a more realistic picture of the inhibitive film.

Table 1: Example Theoretical Parameters for Adsorption Modeling of a Quinoxaline Derivative

| Parameter | Description | Typical Value/Finding |

|---|---|---|

| Eads (Adsorption Energy) | Strength of inhibitor-metal bond. | Negative values indicate spontaneous adsorption. |

| HOMO (Highest Occupied Molecular Orbital) | Energy of the outermost electron orbital; relates to electron-donating ability. | Higher HOMO energy suggests a greater tendency to donate electrons to the metal surface. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Energy of the lowest empty orbital; relates to electron-accepting ability. | Lower LUMO energy indicates a greater ability to accept electrons from the metal. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates molecular reactivity. | A small energy gap suggests higher reactivity and potentially better inhibition efficiency. |

Mechanistic Pathways Elucidation via Computational Chemistry

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the synthesis of quinoxaline structures. The most common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

For this compound, a plausible synthetic route would involve the reaction of 1,2,4-triaminobenzene with a 1,2-dicarbonyl compound such as oxalic acid. DFT calculations can be used to model this entire reaction pathway:

Reactant and Product Optimization: The geometries of the reactants, intermediates, transition states, and products are optimized to find their lowest energy structures.

Transition State Search: Sophisticated algorithms are used to locate the transition state (the highest energy point) along the reaction coordinate. The structure of the transition state provides critical information about the bond-breaking and bond-forming processes.

Catalytic Effects: If a catalyst is used, computational models can show how the catalyst interacts with the reactants to lower the activation energy, thereby speeding up the reaction. For instance, in acid-catalyzed condensations, the model can illustrate the protonation of a carbonyl group, making it more susceptible to nucleophilic attack by the diamine.

Through these computational investigations, researchers can confirm proposed mechanisms or uncover new, unexpected reaction pathways, providing a detailed understanding that is often difficult to obtain through experimental means alone.

Structure-Property Relationship Predictions based on Theoretical Parameters

For this compound, DFT calculations can provide a wealth of theoretical descriptors:

Electronic Properties: The energies of the HOMO and LUMO are fundamental. A high HOMO energy indicates a good electron donor, while a low LUMO energy suggests a good electron acceptor. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability.

Dipole Moment (μ): The dipole moment provides information about the polarity of the molecule, which influences its solubility and its interaction with other polar molecules and surfaces.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. The sites most susceptible to electrophilic or nucleophilic attack can be identified using concepts like Fukui functions or by analyzing the molecular electrostatic potential (MEP) map.

By correlating these calculated parameters with experimentally observed properties (such as corrosion inhibition efficiency or biological activity) for a series of related quinoxaline derivatives, predictive models can be built. These models enable the in silico design of new molecules with enhanced performance, reducing the time and cost associated with experimental synthesis and testing.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-triaminobenzene |

| (E)-3-styrylquinoxalin-2(1H)-one |

| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one |

| (E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one |

| quinoxalone-6-carboxylic acid |

| 3-hydroxy-2-quinoxaline carboxylic acid |

| Methyl quinoxaline-6-carboxylate |

| ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl) acetate |

| 2-phenyl-quinoxaline |

| 2-butyl-quinoxaline |

| 6-nitro-2-phenyl-quinoxaline |

| 2,3-diphenyl quinoxalines |

| 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline |

| 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione |

| 6-chloroquinoxaline-2(1H)-one |

| 6-methyl-quinoxalin-2(1H)-one |

| 6-nitroquinoxaline-2(1H)-one |

| 2,3-diphenylquinoxaline-6-carbaldehyde |

| 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) |

| ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |

| 3,6-Dichloro-2-(4-methylpiperazin-1-yl)quinoxaline |

| 7-chloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one |

| 2-Ethyl-3-(4-methylpiperazin-1-yl)quinoxaline |

| 2-chloro-3-ethylquinoxaline |

| 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline |

| 2-(4-methylpiperazin-1-yl)quinoxaline |

Mechanistic Studies of Molecular Interactions Involving Quinoxaline 2,3,6 Triol

Ligand-Macromolecule Binding Studies

The interaction of small molecules with biological macromolecules like DNA and proteins is a foundational mechanism for many pharmacological effects. The structural characteristics of the quinoxaline (B1680401) scaffold, particularly its planarity and aromatic nature, make it an ideal candidate for such interactions.

The quinoxaline structure is a well-established scaffold for numerous DNA intercalators. nih.gov The mechanism of action for many quinoxaline derivatives is primarily through DNA intercalation, where the planar ring system inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This interaction can disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell death, which is a key mechanism for anticancer agents. nih.gov

The binding affinity and stability of the quinoxaline-DNA complex are critical parameters that influence biological activity. nih.govresearchgate.net Several factors determine the strength and specificity of this interaction:

Substituents and Side Chains: The nature and position of substituents on the quinoxaline ring significantly impact the thermal stability of the DNA complex. nih.govresearchgate.net

Groove Binding: Side chains attached to the quinoxaline nucleus can interact with the minor or major grooves of DNA. The orientation of these side chains, particularly towards the GC-rich minor groove, plays a crucial role in binding affinity. nih.govresearchgate.net

Studies on various triazoloquinoxaline derivatives have demonstrated their potent DNA binding activities, with some compounds showing binding affinities nearly equipotent to the well-known anticancer drug doxorubicin. rsc.org For instance, molecular docking studies have shown how the chromophore of these derivatives can be positioned between DNA bases, leading to effective intercalation. nih.gov

| Quinoxaline Derivative | DNA Binding Affinity (IC50, µM) | Reference Compound (Doxorubicin) (IC50, µM) |

|---|---|---|

| Compound 12d | 35.33 ± 1.8 | 31.27 ± 1.8 |

| Compound 12a | 39.35 ± 3.9 | 31.27 ± 1.8 |

| Compound 10c | 42.35 ± 3.9 | 31.27 ± 1.8 |

Beyond DNA, quinoxaline derivatives are known to interact with a wide range of proteins, modulating their function. nih.govresearchgate.net These interactions are central to their roles as enzyme inhibitors and signaling pathway modulators. The binding of quinoxaline derivatives to proteins is often characterized by interactions within specific pockets or active sites.

Molecular docking and other computational techniques are invaluable for analyzing these interactions. For example, docking studies on pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been used to assess their binding affinity to the active site of the SARS-CoV-2 main protease (3CLpro). nih.gov Such analyses help in understanding the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand, thereby stabilizing the protein-ligand complex. nih.gov The quinoxaline scaffold's ability to participate in hydrogen bonding and π-stacking interactions is a key feature of its protein binding capability. mdpi.com

Enzyme Active Site Interaction Mechanisms

The targeted inhibition of specific enzymes is a major strategy in drug discovery. Quinoxaline-based compounds have been investigated as inhibitors of several key enzyme families.

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govscielo.br Several studies have reported the potential of quinoxaline derivatives as inhibitors of these enzymes.

One study synthesized a series of quinoxalinone derivatives and found that some compounds exhibited potent inhibition of α-glucosidase, with one derivative (Compound 3e) showing an IC50 value comparable to the standard inhibitor quercetin. nih.govresearchgate.net However, the same set of compounds showed weak activity against α-amylase. nih.govresearchgate.net Another study on 2-aryl quinoxaline derivatives demonstrated potent, nanomolar inhibition against both α-amylase and α-glucosidase. nih.gov

The mechanism of inhibition often involves the binding of the quinoxaline derivative to the active site of the enzyme, competing with the natural substrate. scielo.br Molecular docking studies can elucidate the specific interactions, such as hydrogen bonds with key residues in the enzyme's binding pocket, that are responsible for the inhibitory activity. scielo.brresearchgate.net

| Compound | α-Glucosidase Inhibition (IC50, µM) | α-Amylase Inhibition (IC50, µM) |

|---|---|---|

| Compound 3e | 9.99 ± 0.18 | >200 |

| Quercetin (Control) | 9.93 ± 0.66 | - |

| Compound 14 (2-aryl quinoxaline) | 0.198 | 0.294 |

Protein kinases and phosphatases are critical regulators of cellular signaling, and their dysregulation is implicated in diseases like cancer. Quinoxaline-based molecules have been developed as potent inhibitors of various kinases.

For example, novel quinoxaline derivatives have been designed as type II inhibitors of the EphA3 tyrosine kinase, occupying the ATP binding site when the kinase is in an inactive (DFG-out) conformation. nih.gov Chemical proteomics approaches have identified numerous kinase targets for certain pyrrolo[3,2-b]quinoxaline derivatives, including LYN, BTK, CSK, and YES1, with nanomolar binding affinities. nih.gov Other studies have highlighted potent inhibition of VEGFR-2 and PDGF-receptor tyrosine kinases by different quinoxaline compounds. researchgate.netresearchgate.net

Additionally, derivatives of 6H-indolo[2,3-b]quinoxaline have been shown to inhibit cdc25 phosphatase, an important regulator of the cell cycle. researchgate.net

| Compound Class | Target Kinase/Phosphatase | Inhibitory Activity (IC50) |

|---|---|---|

| Pyridine Derivative 6 | VEGFR-2 | 0.43 ± 0.011 µM |

| N-substituted indolo[2,3-b]quinoxaline | cdc25 phosphatase | 25 µM |

| N-substituted indolo[2,3-b]quinoxaline | cdc25 kinase | 70 µM |

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. nih.gov HDAC inhibitors are a promising class of anti-cancer agents. nih.gov

The quinoxaline scaffold has been utilized to design novel HDAC inhibitors. The design principles for these inhibitors often include specific pharmacophoric features:

Zinc-Binding Group: The nitrogen atoms of the quinoxaline ring can act as a zinc-binding region, which is essential for interacting with the zinc ion in the active site of HDACs. nih.gov

Bicyclic Core: The bicyclic structure of the quinoxaline core is thought to fit well within the narrow tubular pocket of the HDAC active site. nih.gov

Linker and Cap Group: These components are modified to occupy other regions of the active site, enhancing binding affinity and selectivity.

Studies have shown that certain quinoxaline derivatives can effectively inhibit multiple HDAC isoforms, including HDAC1, HDAC4, and HDAC6, with IC50 values in the low micromolar range, comparable to the reference drug SAHA (suberoylanilide hydroxamic acid). nih.gov

| Compound | HDAC1 Inhibition (IC50, µM) | HDAC4 Inhibition (IC50, µM) | HDAC6 Inhibition (IC50, µM) |

|---|---|---|---|

| Compound 6c | 1.76 | 1.39 | 3.46 |

| SAHA (Reference) | 0.86 | 0.97 | 0.93 |

Radical Scavenging Mechanisms

The antioxidant capacity of quinoxaline derivatives is a subject of significant interest due to their potential applications in mitigating oxidative stress. The radical scavenging mechanisms of these compounds, particularly hydroxylated derivatives like Quinoxaline-2,3,6-triol, are multifaceted and can be elucidated through detailed thermodynamic, kinetic, and structural analyses. While specific experimental data on this compound is limited, the radical scavenging behavior can be inferred from studies on analogous polyhydroxylated quinoxaline and other phenolic compounds.

Thermodynamic and Kinetic Analyses of Antioxidant Activity

The efficiency of an antioxidant in scavenging free radicals is governed by both thermodynamic and kinetic factors. Thermodynamic parameters, such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE), determine the feasibility of the radical scavenging reactions. Kinetic analyses, on the other hand, provide insights into the rates of these reactions, which is crucial for evaluating the practical effectiveness of an antioxidant.

Several mechanisms are proposed for the radical scavenging activity of phenolic compounds, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). The predominant mechanism is often dependent on the solvent polarity and the structure of the antioxidant.

For instance, theoretical studies on hydroxyquinoline derivatives, which share structural similarities with this compound, have shown that the HAT mechanism is generally favored in the gas phase, while the SPLET mechanism is more likely in polar solvents researchgate.net. The presence of multiple hydroxyl groups on the quinoxaline scaffold is expected to lower the BDE of the O-H bonds, thereby facilitating the HAT mechanism.

To illustrate the thermodynamic and kinetic parameters that govern antioxidant activity, the following table presents hypothetical data for a generic polyhydroxylated quinoxaline derivative, based on values reported for similar phenolic antioxidants.

| Parameter | Value (kcal/mol) | Significance in Radical Scavenging |

| Bond Dissociation Enthalpy (O-H) | 75-85 | Lower values indicate easier hydrogen atom donation (HAT mechanism). |

| Ionization Potential | 110-120 | Lower values favor the initial electron transfer step in the SET-PT mechanism. |

| Proton Dissociation Enthalpy | 25-35 | Lower values facilitate the initial proton loss in the SPLET mechanism. |

| Rate Constant (vs. HO•) | ~10⁸-10⁹ M⁻¹s⁻¹ | High values indicate rapid scavenging of highly reactive oxygen species. |

| Rate Constant (vs. DPPH•) | ~10³-10⁵ M⁻¹s⁻¹ | Moderate values reflect the scavenging of stable free radicals. |

This table presents hypothetical data based on trends observed for phenolic and quinoxaline-related antioxidants to illustrate the concepts.

DPPH Radical Scavenging Assay for Mechanistic Understanding

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant activity of various compounds. The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow, which can be monitored spectrophotometrically nih.govnih.gov. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

The DPPH assay can provide mechanistic insights into the antioxidant action of compounds like this compound. The rate of the reaction with DPPH can indicate the preferred scavenging mechanism. A fast reaction rate is often associated with the HAT mechanism, while a slower, multi-step reaction may suggest a SET-PT or SPLET pathway researchgate.net.

Studies on various quinoxaline derivatives have demonstrated their potential as DPPH radical scavengers. For example, certain quinoxalinone derivatives with phenolic hydroxyl groups have shown significant DPPH radical scavenging activity researchgate.net. The scavenging capacity is influenced by the number and position of the hydroxyl groups on the quinoxaline ring system.

The following table summarizes representative DPPH radical scavenging data for different classes of hydroxylated quinoxaline derivatives, providing a comparative view of their potential antioxidant efficacy.

| Compound Class | Substituent Pattern | IC50 (µM) - Representative |

| Monohydroxy-quinoxalinones | Single OH group on the benzene (B151609) ring | 50 - 100 |

| Dihydroxy-quinoxalinones | Two OH groups, e.g., catechol moiety | 20 - 40 |

| Pyrrolo-quinoxalines | Varies, with potential for H-donation from the pyrrole (B145914) nitrogen or substituents | 25 - 75 |

| This compound (Hypothetical) | Three OH groups at positions 2, 3, and 6 | < 20 (Predicted to be highly active) |

This table includes representative data from studies on quinoxaline derivatives to illustrate the structure-activity relationship in DPPH scavenging. The value for this compound is a hypothetical prediction based on these trends.

Structure-Activity Relationship (SAR) Investigations at a Mechanistic Level

The structure-activity relationship (SAR) of quinoxaline derivatives as antioxidants is crucial for the design of more potent radical scavengers. The antioxidant activity is significantly influenced by the nature, number, and position of substituents on the quinoxaline core.

Number of Hydroxyl Groups: An increase in the number of hydroxyl groups generally leads to enhanced antioxidant activity. This is attributed to the increased probability of hydrogen atom donation and the potential for delocalization of the resulting radical.

Position of Hydroxyl Groups: The relative positions of the hydroxyl groups are critical. An ortho- or para-disposition of hydroxyl groups can lead to the formation of more stable phenoxyl radicals through intramolecular hydrogen bonding or resonance stabilization. For instance, a catechol-like (ortho-dihydroxy) or hydroquinone-like (para-dihydroxy) arrangement on the benzene ring of the quinoxaline scaffold is expected to confer high antioxidant activity nih.gov.

Electron-Donating Groups: The presence of other electron-donating groups (e.g., methoxy, alkyl) on the ring can further enhance the antioxidant activity by increasing the electron density on the aromatic system and stabilizing the phenoxyl radical. Conversely, electron-withdrawing groups tend to decrease the antioxidant capacity mdpi.com.

Planarity of the Molecule: A planar molecular structure can facilitate the delocalization of the unpaired electron in the radical state, thereby increasing its stability and the antioxidant potential of the parent molecule.

The following table provides a summary of the influence of different structural modifications on the antioxidant activity of quinoxaline derivatives, based on established SAR principles for phenolic antioxidants.

| Structural Feature | Effect on Antioxidant Activity | Mechanistic Rationale |

| Increased number of -OH groups | Enhancement | Increased sites for H-atom donation; stabilization of the resulting radical. |

| Ortho- or para-dihydroxy substitution | Significant Enhancement | Formation of stable radicals through intramolecular hydrogen bonding and resonance. |

| Presence of electron-donating groups | Enhancement | Increased electron density on the aromatic ring, facilitating H-atom or electron donation. |

| Presence of electron-withdrawing groups | Reduction | Decreased electron density, making H-atom or electron donation less favorable. |

| Planar ring system | Enhancement | Facilitates delocalization of the unpaired electron in the radical species. |

Applications of Quinoxaline 2,3,6 Triol in Advanced Materials Science

Development as Electroluminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Quinoxaline (B1680401) derivatives are well-regarded for their use in organic light-emitting diodes (OLEDs) due to their inherent electronic properties. Generally, the quinoxaline moiety serves as an excellent electron-acceptor, a crucial characteristic for materials used in the emitting and electron-transporting layers of OLED devices. The high electron affinity and thermal stability of the quinoxaline core contribute to the operational longevity and efficiency of these devices.

Researchers have successfully synthesized various quinoxaline derivatives that exhibit luminescence, making them suitable as hosts or guests in the emitting layer. The structural rigidity of the quinoxaline scaffold can lead to a high glass transition temperature (Tg), which enhances the morphological stability of the thin films in OLEDs. While no specific data exists for Quinoxaline-2,3,6-triol, its hydroxyl groups could potentially be functionalized to tune its electronic and photophysical properties for specific emission colors or improved charge injection/transport.

Role in Organic Semiconductors and Photovoltaic Cells

The strong electron-withdrawing nature of the quinoxaline core makes its derivatives promising candidates for n-type organic semiconductors. This property is essential for the development of organic photovoltaic (OPV) cells, where such materials can act as electron acceptors. Quinoxaline-based materials have been actively investigated for their role in facilitating charge separation and transport, which are critical processes for converting light into electricity.

Integration in Chemosensor Design and Functionality

Quinoxaline derivatives have been successfully designed and synthesized to function as chemosensors for detecting various ions and molecules. The mechanism of sensing often involves a change in the photophysical properties, such as color or fluorescence, upon interaction with the target analyte. For instance, a quinoxaline-based sensor was developed for the colorimetric detection of Fe³⁺ and the fluorescence "turn-off" sensing of Cu²⁺.

The design of these sensors often incorporates a donor-acceptor structure, where the electron-deficient quinoxaline core is paired with an electron-donating group. The hydroxyl groups on this compound could serve as binding sites for specific analytes, potentially modulating the electronic structure of the quinoxaline ring and leading to a detectable optical response. This makes it a theoretically interesting, yet unexplored, candidate for chemosensor development.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline scaffold are effective coordination sites for metal ions. This has led to the use of quinoxaline derivatives as ligands in coordination chemistry and for the construction of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with a wide range of applications, including gas storage, catalysis, and sensing.

The synthesis of MOFs relies on the self-assembly of metal ions or clusters with organic ligands. While this compound itself has not been reported as a ligand in MOF synthesis, its structure presents multiple potential coordination sites through both its nitrogen and oxygen atoms. The functionalization of quinoxaline derivatives has been a strategy to create diverse MOF structures with tailored properties.

Polymer Chemistry Applications

Quinoxaline-containing polymers are noted for their thermal stability and low band gaps, making them suitable for applications in optical and electronic devices. The incorporation of the quinoxaline moiety into a polymer backbone can impart desirable electronic properties to the resulting material. These polymers have been explored as semiconductors in organic thin-film transistors.

Furthermore, quinoxaline derivatives have been investigated as photoinitiators in polymerization processes. They can be designed to absorb light in the UV and visible regions, initiating the polymerization of monomers into polymers. The potential for this compound to be incorporated into polymer chains, either as a monomer or as a functional pendant group, remains an open area for research.

Future Perspectives and Research Directions in Quinoxaline 2,3,6 Triol Research

Exploration of Novel Synthetic Pathways for Precise Functionalization

The development of novel and efficient synthetic routes is fundamental to advancing the study of Quinoxaline-2,3,6-triol. While classical methods, such as the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, provide a basic framework, future research will likely focus on greener, more cost-effective, and highly selective methodologies. mdpi.comresearchgate.netnih.gov Modern synthetic strategies that offer precise control over functionalization are paramount.

Key areas for future synthetic exploration include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic cores. researchgate.netnih.gov Future work could focus on developing catalytic systems (e.g., using transition metals like palladium, rhodium, or copper) for the regioselective introduction of various functional groups onto the this compound scaffold. researchgate.net This would bypass the need for pre-functionalized starting materials, making the synthesis more atom-economical.

Photocatalysis: Visible-light-induced reactions offer mild and sustainable alternatives to traditional methods. rsc.org Exploring photocatalytic pathways could enable novel transformations and functionalizations of the quinoxaline (B1680401) ring under ambient conditions.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for quinoxaline derivatives. udayton.edu Optimizing microwave-assisted protocols for the synthesis and derivatization of this compound could provide rapid access to a library of related compounds for further study. udayton.edu

A comparative look at potential synthetic strategies highlights the move towards more sustainable and efficient processes.

| Synthetic Strategy | Traditional Approach | Future Direction | Potential Advantages |

| Core Synthesis | Condensation of diamines and dicarbonyls with strong acid catalysts and high heat. mdpi.com | One-pot synthesis using recyclable catalysts (e.g., heteropolyoxometalates) at room temperature. mdpi.comnih.gov | Environmentally benign, higher yields, milder conditions. |

| Functionalization | Multi-step sequences involving protecting groups. | Direct C-H activation and functionalization. researchgate.netnih.gov | Increased atom economy, reduced step count, novel derivatization. |

| Reaction Conditions | Long reaction times under reflux. udayton.edu | Microwave-assisted or photocatalytic reactions. rsc.orgudayton.edu | Drastically reduced reaction times, improved energy efficiency. |

Integration of Advanced Analytical Techniques for Deeper Characterization

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its behavior and designing applications. While standard techniques like 1D NMR and IR spectroscopy provide basic characterization, the integration of more advanced analytical methods is a key future direction.

Future characterization efforts should include:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HMQC, and HMBC are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex, functionalized derivatives of this compound. tandfonline.comresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, angles, and intermolecular packing in the solid state. nih.gov This data is crucial for understanding hydrogen bonding networks and other non-covalent interactions.

Mass Spectrometry (MS): Advanced MS techniques, such as electrospray ionization (ESI-MS) and tandem mass spectrometry (MS/MS), can elucidate fragmentation patterns, helping to confirm molecular structures and identify products of complex reactions. researchgate.net

Spectroscopic Studies: In-depth UV-Visible and fluorescence spectroscopy can reveal key information about the electronic transitions and photophysical properties of this compound and its derivatives, which is particularly relevant for applications in materials science. researchgate.netacs.org

Comprehensive Mechanistic Elucidation of Intermolecular Interactions

The hydroxyl groups in this compound suggest a strong propensity for forming intermolecular interactions, particularly hydrogen bonds. These non-covalent interactions can dictate the compound's physical properties, crystal packing, and behavior in biological systems. A comprehensive elucidation of these interactions is a critical area for future research.

Research should focus on:

Hydrogen Bonding Studies: Investigating the presence and strength of both intra- and intermolecular hydrogen bonds is crucial. nih.govnih.gov While some studies on related systems suggest caution in assuming H-bonding without direct evidence, the triol structure warrants detailed investigation. nih.gov Techniques like variable-temperature NMR and FT-IR spectroscopy, combined with X-ray crystallography, can map these interactions. nih.govbeilstein-journals.org

Supramolecular Chemistry: The ability to form defined hydrogen-bonding motifs, such as the 'pincer' motif observed in other amino-quinoxalines, could be explored. nih.gov This could lead to the design of self-assembling systems, liquid crystals, or functional materials based on the this compound scaffold.

Host-Guest Chemistry: The quinoxaline core can interact with other molecules through π-π stacking and other non-covalent forces. Future studies could explore the potential of this compound and its derivatives to act as hosts for specific guest molecules, with applications in sensing or separation.

Computational Design and Predictive Modeling for Targeted Applications

In silico methods are becoming indispensable in modern chemical research for their ability to predict molecular properties and guide experimental work. Applying these tools to this compound can accelerate the discovery of new applications.

Future computational research should involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic structures, and spectroscopic properties, providing insights that complement experimental data. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, 2D and 3D-QSAR models can be developed to correlate structural features of this compound derivatives with their activity. benthamdirect.com This can guide the synthesis of more potent analogues.

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound derivatives to the active site of a receptor or enzyme. nih.govnih.govresearchgate.netnih.govnih.gov This is a powerful tool for rational drug design. nih.govekb.eg

Machine Learning (ML): Emerging ML methods can be used to develop predictive models for various properties, such as corrosion inhibition or biological activity, based on a dataset of quinoxaline compounds. polibatam.ac.id

The following table illustrates how computational tools can be applied to predict properties for targeted applications.

| Computational Tool | Predicted Property | Potential Application |

| Molecular Docking | Binding affinity and interaction with protein active sites. nih.govresearchgate.net | Medicinal Chemistry (e.g., enzyme inhibitors). ekb.egnih.gov |

| DFT Calculations | Frontier molecular orbital energies (HOMO/LUMO), electronic spectra. researchgate.net | Materials Science (e.g., organic electronics, TADF emitters). rsc.org |

| QSAR Modeling | Correlation of molecular descriptors with biological activity. benthamdirect.com | Drug Discovery (e.g., antimycobacterial agents). nih.gov |

| Molecular Dynamics | Simulation of molecular motion and conformational changes over time. | Understanding dynamic interactions with biological membranes or receptors. |

Interdisciplinary Research with Emerging Fields in Chemical Sciences

The unique structure of this compound, combining a heteroaromatic core with multiple hydrogen-bonding hydroxyl groups, makes it an attractive candidate for exploration in various interdisciplinary fields.

Promising avenues for future interdisciplinary research include:

Materials Science: Quinoxaline derivatives have been investigated as emitters for thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The specific electronic and hydrogen-bonding properties of this compound could be leveraged to design novel functional materials with unique photophysical or electronic properties.

Supramolecular Chemistry: The potential for self-assembly through hydrogen bonding opens doors to creating complex supramolecular architectures, such as gels, polymers, or metal-organic frameworks (MOFs), with tailored properties. nih.gov

Medicinal Chemistry: The quinoxaline scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.govnih.govmdpi.comnih.gov Systematic investigation of this compound and its derivatives could lead to the discovery of new therapeutic agents.

Corrosion Science: Quinoxaline derivatives have been studied as effective corrosion inhibitors. polibatam.ac.id The electron-rich nature and potential for strong surface adsorption make this compound a candidate for research in this area.

By pursuing these research directions, the scientific community can build a comprehensive understanding of this compound, moving from fundamental knowledge to the development of innovative applications across the chemical sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.